Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine
Overview
Description
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-methylpiperidin-2-ylmethanamine with formaldehyde and formic acid. The reaction is typically carried out under reflux conditions with a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method involves the N-methylation of 2-(1-methylpiperidin-2-yl)ethylamine using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides and bases like triethylamine are used.
Major Products Formed:
Amine Oxide: Formed through oxidation.
Reduced Amine: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Biochemical Analysis
Biochemical Properties
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in neurotransmitter synthesis and degradation. For instance, it may act as a substrate or inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), influencing the levels of neurotransmitters like dopamine and acetylcholine . These interactions can modulate neurotransmitter pathways and affect various physiological processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways such as the cAMP/PKA pathway, leading to changes in gene expression and metabolic activity . Additionally, this compound can affect the proliferation and differentiation of certain cell types, potentially impacting tissue development and repair.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, altering their activity and downstream signaling events. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and cognitive functions . Additionally, it may modulate the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on physiological processes, while higher doses can lead to significant changes in neurotransmitter levels and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by organic cation transporters, influencing its concentration in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Mechanism of Action
The mechanism by which Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: A structural analog with similar applications in organic synthesis and pharmaceuticals.
1-Methylpiperidin-2-ylmethanamine: A closely related compound with potential use in various chemical reactions.
Uniqueness: Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is unique in its structural features, which allow for specific interactions and reactivity patterns not observed in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-methyl-2-(1-methylpiperidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRPGFRWNJJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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